N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine group and a carboxamide group
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features might impart desirable characteristics like flexibility, durability, or chemical resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine.
Substitution with Pyrrolidine: The pyridazine ring is then subjected to nucleophilic substitution with pyrrolidine under basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using a suitable carboxylic acid derivative and an amine.
Attachment of the Cyclohexenyl Group: The final step involves the alkylation of the pyridazine ring with a cyclohexenyl ethyl halide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or other reducible groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine ring or the cyclohexenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides for nucleophilic substitution, Lewis acids for electrophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism by which N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pyridazine ring and pyrrolidine group could play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(morpholin-1-yl)pyridazine-3-carboxamide: Similar structure but with a morpholine group instead of pyrrolidine.
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide: Contains a piperidine group instead of pyrrolidine.
Uniqueness
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is unique due to the combination of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the cyclohexenyl group adds a degree of rigidity and hydrophobicity, potentially affecting its interaction with biological membranes or other hydrophobic environments.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c22-17(18-11-10-14-6-2-1-3-7-14)15-8-9-16(20-19-15)21-12-4-5-13-21/h6,8-9H,1-5,7,10-13H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHCNIRHWPVZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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